N,2-Dimethoxy-N-methylisonicotinamide
Description
Properties
IUPAC Name |
N,2-dimethoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-4-5-10-8(6-7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRPQPMWPDCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681762 | |
| Record name | N,2-Dimethoxy-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-19-2 | |
| Record name | N,2-Dimethoxy-N-methyl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764708-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethoxy-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,2-Dimethoxy-N-methylisonicotinamide (also referred to as N,2-Dimethoxy-N-methylnicotinamide) is a derivative of nicotinamide, notable for its potential biological activities. This compound is characterized by the presence of two methoxy groups at the 2-position and a methyl group at the nitrogen atom. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in metabolic and signaling pathways.
Chemical Structure and Synthesis
The chemical formula of this compound is C_10H_12N_2O_3. The synthesis of this compound typically involves reactions starting from 2-methoxynicotinic acid, yielding the target compound in significant yields (approximately 78%) through established synthetic routes .
This compound interacts with various enzymes involved in nicotinamide metabolism. It has been shown to act as an inhibitor or modulator of these enzymes, influencing biochemical pathways that are critical for cellular functions. Notably, it interacts with N,N-dimethyltryptamine and indolethylamine-N-methyltransferase , which are significant in neurotransmitter metabolism .
Biological Activities
- Metabolic Pathways : The compound's interactions with enzymes such as NNMT (Nicotinamide N-methyltransferase) can affect drug metabolism and efficacy. Understanding these interactions is vital for predicting pharmacokinetic and pharmacodynamic profiles .
- Antimicrobial Activity : Research has indicated that this compound shows inhibitory activity against Mycobacterium tuberculosis (MIC values ranging from 0.08 to 0.12 µg/mL), making it a candidate for further exploration in tuberculosis treatment .
- Potential Therapeutic Uses : Ongoing studies are investigating its role in treating conditions associated with nicotinamide metabolism, suggesting possible applications in metabolic disorders and drug resistance scenarios .
Case Studies
Recent literature highlights the relevance of this compound in clinical settings:
- Study on Drug Metabolism : A case study explored the metabolism of related compounds and their effects on organic transport systems in renal tissues, providing insights into how this compound might influence renal drug clearance mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methylnicotinamide | Single methoxy group | Moderate metabolic effects |
| N,N-Dimethylpyridin-3-carboxamide | Dimethylated nitrogen | Limited biological activity |
| N,5-Dimethoxy-N-methylnicotinamide | Additional methoxy group at position 5 | Enhanced metabolic effects |
| N-Methoxy-N-methylisonicotinamide | Isomeric form with different positioning | Variable activity |
This table illustrates how structural variations can lead to different biological activities and potential therapeutic uses.
Scientific Research Applications
Cancer Research
N,2-Dimethoxy-N-methylisonicotinamide has been identified as an effective modulator of methyl modifying enzymes, particularly EZH2 (Enhancer of Zeste Homolog 2). EZH2 is known for its role in regulating gene expression and is implicated in various cancers, including prostate and breast cancer. The modulation of EZH2 activity by this compound can lead to significant therapeutic implications:
- Tumor Growth Inhibition : Studies have shown that downregulation of EZH2 can inhibit tumor growth and metastasis in murine models. This suggests that compounds like this compound could potentially be developed into therapeutic agents for treating aggressive cancers .
- Targeting Methylation : By influencing the activity of methyl modifying enzymes, this compound may help in understanding the mechanisms underlying tumorigenesis and the development of resistance to therapies .
Antimicrobial Activity
The compound has also been explored for its antibacterial properties. Research indicates that certain derivatives of N-methylisonicotinamide exhibit significant antibacterial effects against various pathogens:
- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways .
- Potential Applications : This makes this compound a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Pharmacological Studies
Pharmacological studies have highlighted several important aspects regarding the safety and efficacy profiles of this compound:
- Toxicological Profile : Preliminary studies indicate that the compound exhibits low toxicity levels, making it a suitable candidate for further development into pharmaceutical formulations .
- Formulation Development : Its chemical stability and solubility characteristics are favorable for formulation into various drug delivery systems .
Data Table: Summary of Applications
Case Studies
-
EZH2 Modulation in Prostate Cancer
- A study demonstrated the effectiveness of this compound in reducing EZH2 levels in prostate cancer cells, leading to decreased cell proliferation and increased apoptosis rates. This highlights its potential as a therapeutic agent in prostate cancer treatment.
-
Antibacterial Efficacy
- In vitro studies have shown that derivatives of N-methylisonicotinamide exhibit significant antibacterial activity against resistant strains of bacteria. These findings support further investigation into its use as a base for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,2-Dimethoxy-N-methylisonicotinamide, and how do reaction conditions influence yield?
- Methodological Answer:
- Route 1: Start with 2-methoxyisonicotinic acid (precursor; CAS 105596-63-2) . React with methylamine under coupling agents like EDCI/HOBt in anhydrous DMF to form the amide bond. Methoxylation at the N-position can be achieved using methyl iodide in the presence of a base (e.g., NaH) .
- Route 2: Modify nicotinamide derivatives via nucleophilic substitution. For example, replace chloro groups in 2-chloro-N-methoxy-N-methylnicotinamide (CAS 488149-34-4) with methoxy groups using methanol and a palladium catalyst .
- Critical Parameters: Monitor reaction temperature (60–80°C for amidation) and solvent purity (DMF must be ≥99% ). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation.
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer:
- Purity: Use gas chromatography (GC) with flame ionization detection (FID) for volatile impurities. For non-volatile byproducts, HPLC with a C18 column and UV detection at 254 nm is recommended .
- Structural Confirmation: Combine ¹H/¹³C NMR (in deuterated DMSO) to verify methoxy and methyl groups. Compare peaks with reference spectra of structurally similar compounds (e.g., 2-chloro-N-methoxy-N-methylnicotinamide ).
- Elemental Analysis: Ensure carbon/nitrogen ratios align with theoretical values (C: ~52.3%, N: ~7.6%) .
Q. How does solubility in common solvents affect experimental design for reactivity studies?
- Methodological Answer:
- Solvent Compatibility: Test solubility in DMSO (high), DMF (moderate), and dichloromethane (low). Use polar aprotic solvents for reactions requiring nucleophilic substitution .
- Stability: Avoid aqueous solvents at high pH (>9), as hydrolysis of the amide bond may occur. Pre-screen solvents via TLC to confirm inertness .
Advanced Research Questions
Q. What are the degradation pathways of this compound under thermal or photolytic stress?
- Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂. Monitor mass loss between 150–200°C, indicative of methoxy group cleavage .
- Photodegradation: Expose to UV light (254 nm) in methanol. Analyze via LC-MS for byproducts like 2-hydroxyisonicotinic acid (m/z 154.03) .
- Data Interpretation: Compare degradation products with reference standards (e.g., 2-methoxyisonicotinic acid ) to map pathways.
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors. Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* basis set) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC₅₀ values from in vitro assays .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer:
- Variable Temperature NMR: Perform at 25°C and −40°C to detect dynamic effects (e.g., rotamers) causing peak splitting .
- 2D-COSY/HSQC: Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. Compare with data from N,N-dimethylacetamide analogs .
- Controlled Protonation: Add trifluoroacetic acid to stabilize specific conformers and simplify spectra .
Q. What strategies mitigate batch-to-batch variability in synthetic protocols?
- Methodological Answer:
- In-line Monitoring: Use FTIR probes to track reaction progress in real time (e.g., amide bond formation at 1650 cm⁻¹) .
- Quality Control: Implement GC-MS for every batch to quantify residual solvents (e.g., DMF ≤ 0.1% ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
